

5-Acetyl-2-cyanopyridine literature review

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Acetyl-2-cyanopyridine

Cat. No.: B1590281

[Get Quote](#)

An In-depth Technical Guide to **5-Acetyl-2-cyanopyridine**: Synthesis, Reactivity, and Applications

Introduction

5-Acetyl-2-cyanopyridine is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry.^{[1][2]} Its structure, which incorporates a pyridine ring substituted with both an acetyl and a cyano group, offers a unique combination of reactivity and electronic properties. The electron-withdrawing nature of both substituents activates the pyridine ring, making it a versatile intermediate for creating complex molecular architectures.^[3] This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and its expanding role as a scaffold in the development of novel therapeutics and functional materials, tailored for researchers and professionals in drug development.

Physicochemical and Spectroscopic Properties

5-Acetyl-2-cyanopyridine is a solid at room temperature with distinct physical and spectroscopic characteristics that are crucial for its identification and application in synthesis.^[4] ^[5] A summary of its key properties is provided below.

Property	Value	Source(s)
CAS Number	249583-84-4	[6][7]
Molecular Formula	C ₈ H ₆ N ₂ O	[6][7]
Molecular Weight	146.15 g/mol	[6][7]
Melting Point	54.5 °C	[4]
Boiling Point	336.5 °C at 760 mmHg	[5]
Density	1.19 g/cm ³	[5]
Appearance	Yellow prisms	[4]
¹ H NMR (CDCl ₃)	δ (ppm): 2.73 (s, 3H), 7.82 (d, 1H), 8.35 (dd, 1H), 9.12 (d, 1H)	[4] (Interpreted)
¹³ C NMR (CDCl ₃)	δ (ppm): 26.9, 116.5, 128.4, 133.8, 136.5, 136.8, 150.7, 195.1	[4]

Synthesis of 5-Acetyl-2-cyanopyridine

The synthesis of 2-cyanopyridines, including **5-acetyl-2-cyanopyridine**, can be achieved through various methods, though direct cyanation of the corresponding pyridine is a common and effective laboratory-scale approach.[4] Industrial processes often face challenges such as harsh conditions, the use of heavy metals, and poor yields, making the development of efficient and scalable routes an ongoing area of research.[8]

Key Synthetic Approach: Direct Cyanation of 5-Acetylpyridine

A general and regioselective one-pot conversion of pyridines to their 2-cyano derivatives has been reported, which avoids the need to pre-form N-oxides or isolate other intermediates.[4] This method is analogous to the Reissert-Henze reaction, involving the initial formation of an N-nitropyridinium salt, followed by the addition of a cyanide ion and subsequent elimination.[4]

Experimental Protocol: One-Pot Synthesis from 5-Acetylpyridine

This protocol is adapted from a general method for the direct cyanation of pyridines.[\[4\]](#)

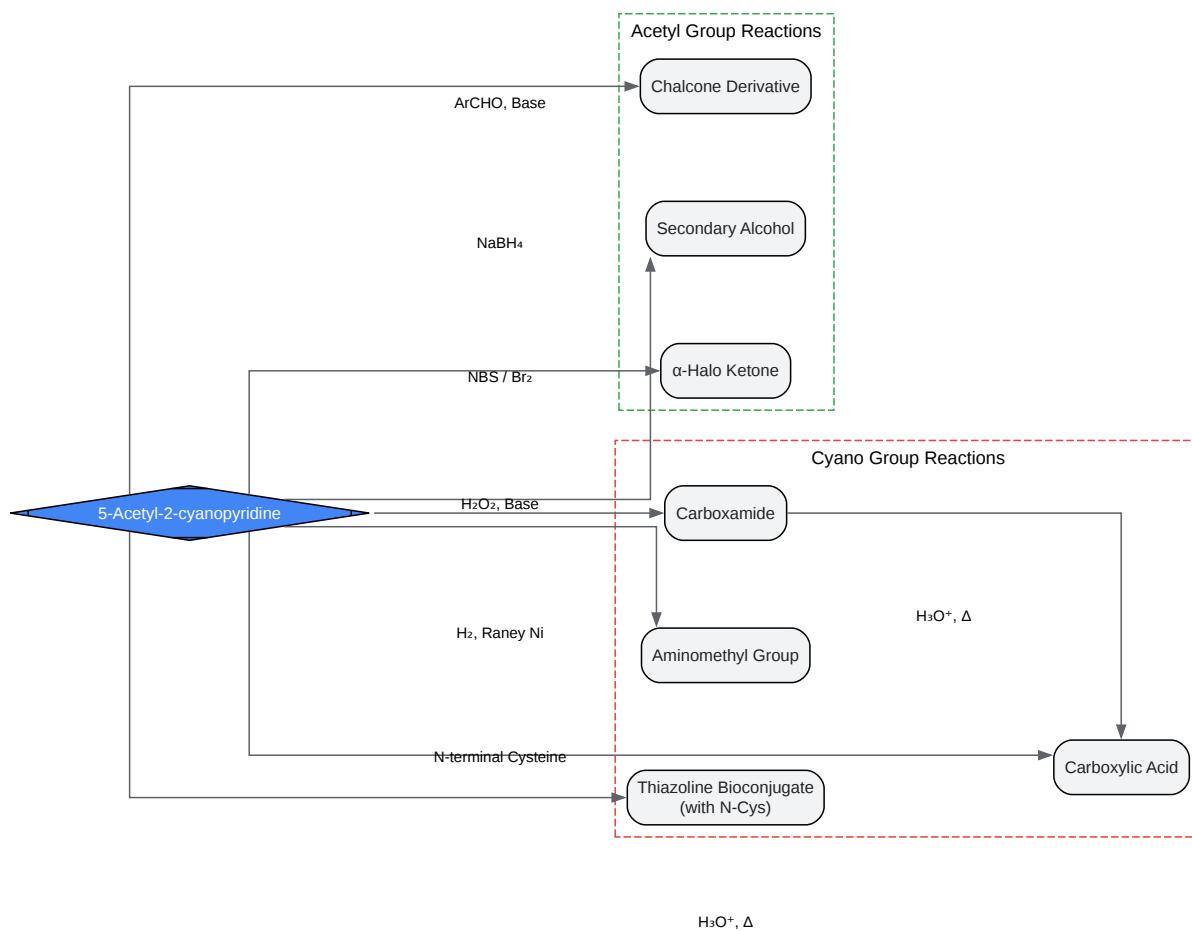
Materials:

- 5-Acetylpyridine
- Trifluoroacetic anhydride (TFAA)
- Concentrated Nitric Acid (HNO_3)
- Potassium Cyanide (KCN)
- Sodium Acetate (NaOAc)
- Dichloromethane (CH_2Cl_2)
- Silica Gel for column chromatography
- Ethyl acetate (EtOAc) / Hexane solvent system

Procedure:

- In a round-bottom flask, dissolve 5-acetylpyridine in a suitable organic solvent like dichloromethane.
- Cool the mixture in an ice bath. Slowly add trifluoroacetic anhydride (TFAA) dropwise while maintaining the temperature.
- After stirring for 1 hour, add concentrated nitric acid dropwise under cooling. Allow the reaction to stir for 2-3 hours at room temperature.
- In a separate, chilled vessel, prepare an aqueous solution of potassium cyanide (KCN) and sodium acetate (NaOAc).

- Slowly drip the reaction mixture from step 3 into the chilled KCN/NaOAc solution. Caution: This step is highly exothermic and releases toxic HCN gas. It must be performed in a well-ventilated fume hood with appropriate safety precautions.
- Allow the resulting mixture to stir for 12 hours. Check the pH to ensure it is between 6 and 7.
- Extract the aqueous mixture with dichloromethane (3x).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an ethyl acetate-hexane gradient to yield pure **5-acetyl-2-cyanopyridine** as yellow prisms.^[4]


Causality and Mechanism: The reaction proceeds via the in-situ formation of an N-nitropyridinium salt from the reaction of the pyridine with dinitrogen pentoxide (generated from HNO₃ and TFAA).^[4] This highly electrophilic intermediate readily undergoes a 1,2-addition of the cyanide ion. The resulting dihydropyridine intermediate then eliminates nitrous acid to afford the stable 2-cyanopyridine product. The use of TFAA facilitates the formation of the active nitrating agent.^[4]

Chemical Reactivity and Derivatization

The dual functionality of **5-acetyl-2-cyanopyridine** provides a rich platform for chemical modifications. The acetyl group, the cyano group, and the pyridine ring itself are all sites for further reactions, allowing for the construction of diverse molecular libraries.

- **Reactions at the Acetyl Group:** The methyl ketone is susceptible to α -halogenation, condensation reactions (e.g., Claisen-Schmidt condensation to form chalcones), and reduction to a secondary alcohol.^[9]
- **Reactions at the Cyano Group:** The nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to an aminomethyl group, or undergo cycloaddition reactions. It is a key functional group for bioconjugation, reacting efficiently with N-terminal cysteine residues under mild aqueous conditions.^[3]

- Reactions at the Pyridine Ring: The pyridine nitrogen can be oxidized to an N-oxide, which can facilitate further substitutions on the ring.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for the derivatization of **5-acetyl-2-cyanopyridine**.

Applications in Research and Development

The cyanopyridine scaffold is a "privileged structure" in drug design, appearing in numerous bioactive compounds.[2][10] Derivatives of **5-acetyl-2-cyanopyridine** are actively investigated for a wide range of therapeutic applications, leveraging the molecule's unique electronic and steric properties to interact with biological targets.

Medicinal Chemistry

Cyanopyridine derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anticonvulsant, and anti-Alzheimer's activities.[11] The ability to readily synthesize diverse libraries from this core makes it an attractive starting point for hit-to-lead campaigns.[1][12]

Therapeutic Area	Target/Mechanism	Example Derivative Class	Reference(s)
Anticancer	PIM-1 Kinase Inhibition	Fused cyanopyridines	[13][14]
Anticancer	Histone Deacetylase (HDAC) Inhibition	Cyanopyridine-hydroxamic acid hybrids	[14]
Anticancer	Cyclin-Dependent Kinase 2 (CDK2) Inhibition	Substituted nicotinonitriles	[15]
Anticancer	General Cytotoxicity	Diaryl-cyanopyridones	[13][16]
Antimicrobial	Broad-spectrum antibacterial	Thienopyridines, Pyridones	[17][18]
Antiviral	Tick-borne encephalitis virus	Partially saturated nicotinonitriles	[16]
Bioconjugation	Cysteine-selective modification of peptides	2-Cyanopyridines with EWG	[3]

Case Study: PIM-1 Kinase and HDAC Inhibitors Recent research has focused on creating dual-acting inhibitors for cancer therapy. Cyanopyridine scaffolds have been successfully utilized to design molecules that can simultaneously inhibit PIM-1 kinase and histone deacetylases (HDACs).^[14] For instance, hybrids linking a 3-cyanopyridine "cap" to a hydroxamic acid zinc-binding group have shown potent, broad-spectrum anticancer activity, demonstrating the utility of this core in multi-target drug design.^[14]

Bioconjugation and Chemical Biology

Inspired by the reactivity of the drug apalutamide, researchers have developed an efficient method for the N-terminal bioconjugation of cysteine residues using 2-cyanopyridine derivatives.^[3] The presence of electron-withdrawing groups, such as the acetyl group in **5-acetyl-2-cyanopyridine**, enhances the reactivity of the nitrile towards the thiol group of

cysteine, enabling selective modification of peptides and proteins under mild, aqueous conditions. This has significant implications for developing targeted protein therapeutics and diagnostic tools.^[3]

Other Industrial Applications

Beyond pharmaceuticals, cyanopyridines serve as crucial intermediates in various sectors:

- Agrochemicals: They are precursors in the synthesis of certain pesticides and herbicides.^[19]
- Dyes and Pigments: The pyridine ring system is a common feature in various chromophores.^[20]
- Materials Science: The electronic properties of pyridine derivatives make them suitable for developing novel polymers and ligands for catalysis.^[19]

Conclusion

5-Acetyl-2-cyanopyridine is a compound of significant scientific and commercial interest. Its straightforward synthesis, combined with the versatile reactivity of its functional groups, establishes it as a powerful intermediate for organic chemists. Its prevalence in a wide array of biologically active molecules, particularly in the oncology space, underscores its importance as a privileged scaffold in medicinal chemistry. As research continues to uncover new reaction methodologies and biological targets, the role of **5-acetyl-2-cyanopyridine** as a cornerstone for innovation in drug discovery, chemical biology, and materials science is set to expand even further.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A New Way of Creating the Building Blocks of Drugs | Technology Networks [technologynetworks.com]

- 2. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. echemi.com [echemi.com]
- 6. appretech.com [appretech.com]
- 7. synchem.de [synchem.de]
- 8. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 9. US5539117A - 2-acetyl-6-cyanopyridines and their use as intermediates in the synthesis of oligo-2,6-pyridines - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Chiral Building Blocks for Use in Drug Discovery [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Synthesis of New Cyanopyridine Scaffolds and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nbinno.com [nbinno.com]
- 20. chempanda.com [chempanda.com]
- To cite this document: BenchChem. [5-Acetyl-2-cyanopyridine literature review]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1590281#5-acetyl-2-cyanopyridine-literature-review>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com